molecular formula C11H10Cl2N2 B1434862 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride CAS No. 1803598-55-1

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride

Cat. No.: B1434862
CAS No.: 1803598-55-1
M. Wt: 241.11 g/mol
InChI Key: OKFWHSLNHNKSJT-UHFFFAOYSA-N
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Description

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride typically involves the reaction of 2-chloropyridine with 4-pyridylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride involves its interaction with specific molecular targets. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride can be compared with other pyridine derivatives, such as:

    2-Chloro-6-methylpyridine: This compound is also a pyridine derivative but with a methyl group instead of a pyridin-4-ylmethyl group.

    4-Chloropyridine: Another pyridine derivative with a chlorine atom at the 4-position.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-chloro-6-(pyridin-4-ylmethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2.ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;/h1-7H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWHSLNHNKSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-55-1
Record name Pyridine, 2-chloro-6-(4-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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